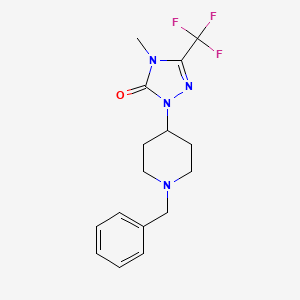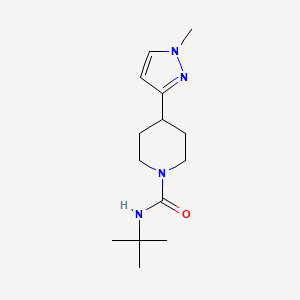![molecular formula C14H16FNO2S B6427487 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one CAS No. 2034455-84-8](/img/structure/B6427487.png)
2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[221]heptan-5-yl}propan-1-one is a complex organic compound that features a fluorophenoxy group, a thia-azabicyclo heptane ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one typically involves multiple steps, starting with the preparation of the fluorophenoxy precursor. This can be achieved through the nucleophilic aromatic substitution of 2-fluorophenol with an appropriate halogenated compound. The thia-azabicyclo heptane ring system can be synthesized via a series of cyclization reactions involving sulfur and nitrogen-containing reagents. The final step involves the coupling of the fluorophenoxy and thia-azabicyclo heptane intermediates under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenoxy and thia-azabicyclo heptane moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile involved.
Scientific Research Applications
2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.
Medicine: Its potential as a pharmaceutical agent could be explored, particularly in the development of new treatments for diseases that involve the molecular targets it interacts with.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with other cellular components to modulate biological pathways. The exact pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one include other fluorophenoxy derivatives and thia-azabicyclo heptane compounds. These might include:
- 2-(2-chlorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
- 2-(2-bromophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one
- 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}butan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further study and potential application in various fields.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S/c1-9(18-13-5-3-2-4-12(13)15)14(17)16-7-11-6-10(16)8-19-11/h2-5,9-11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAUZDOTPQHESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427406.png)
![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427410.png)
![1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B6427421.png)
![2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427426.png)
![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6427434.png)
![4-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427448.png)


![2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427467.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![1-(2-oxo-2-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B6427482.png)
![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)
![2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide](/img/structure/B6427496.png)
